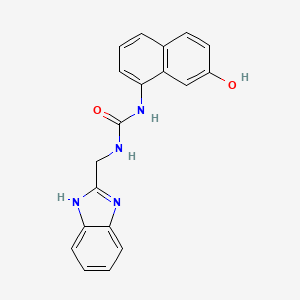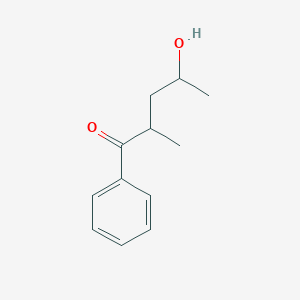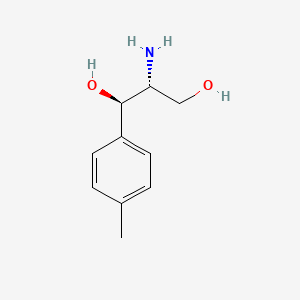![molecular formula C12H14F3N3S B12597547 2-{1-[3-(Trifluoromethyl)phenyl]butylidene}hydrazine-1-carbothioamide CAS No. 649768-01-4](/img/structure/B12597547.png)
2-{1-[3-(Trifluoromethyl)phenyl]butylidene}hydrazine-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{1-[3-(Trifluoromethyl)phenyl]butylidene}hydrazine-1-carbothioamide is a chemical compound known for its diverse biological activities. It is particularly recognized for its potential in medicinal chemistry, especially in the development of anticancer agents. The compound’s structure includes a trifluoromethyl group, which is known to enhance the biological activity of many pharmaceutical agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[3-(Trifluoromethyl)phenyl]butylidene}hydrazine-1-carbothioamide typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with hydrazinecarbothioamide under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-{1-[3-(Trifluoromethyl)phenyl]butylidene}hydrazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazine and carbothioamide moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Aplicaciones Científicas De Investigación
2-{1-[3-(Trifluoromethyl)phenyl]butylidene}hydrazine-1-carbothioamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties, particularly in targeting VEGFR-2 tyrosine kinase.
Mecanismo De Acción
The compound exerts its effects primarily through the inhibition of specific molecular targets. For instance, it has been shown to inhibit VEGFR-2 tyrosine kinase, which is crucial for tumor angiogenesis and metastasis . The inhibition of this pathway leads to the suppression of tumor growth and the induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Hydrazinecarbothioamide derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Trifluoromethyl-substituted compounds: Known for their enhanced biological activity due to the presence of the trifluoromethyl group.
Uniqueness
2-{1-[3-(Trifluoromethyl)phenyl]butylidene}hydrazine-1-carbothioamide is unique due to its specific combination of a trifluoromethyl group and a hydrazinecarbothioamide moiety. This combination enhances its biological activity and makes it a promising candidate for further research in medicinal chemistry.
Propiedades
Número CAS |
649768-01-4 |
|---|---|
Fórmula molecular |
C12H14F3N3S |
Peso molecular |
289.32 g/mol |
Nombre IUPAC |
[1-[3-(trifluoromethyl)phenyl]butylideneamino]thiourea |
InChI |
InChI=1S/C12H14F3N3S/c1-2-4-10(17-18-11(16)19)8-5-3-6-9(7-8)12(13,14)15/h3,5-7H,2,4H2,1H3,(H3,16,18,19) |
Clave InChI |
CANBQMHIUFWELW-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=NNC(=S)N)C1=CC(=CC=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(6-Ethyl-2-phenyl-4-quinazolinyl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B12597465.png)


![3-Methoxy-2-methyl-N-[1-(2-methylbenzoyl)cyclohexyl]benzamide](/img/structure/B12597487.png)
![2-[2-(4-Azidophenyl)ethenyl]-4-[(pyridin-3-yl)methylidene]-1,3-oxazol-5(4H)-one](/img/structure/B12597493.png)

![3-[(1-Methylpiperidin-4-yl)methoxy]aniline](/img/structure/B12597500.png)


![Morpholine, 3,5-bis[(phenylmethoxy)methyl]-, (3S,5S)-](/img/structure/B12597517.png)
![4-[1-(Benzenesulfonyl)-3-methyl-1-phenylbutan-2-yl]thiomorpholine](/img/structure/B12597529.png)



